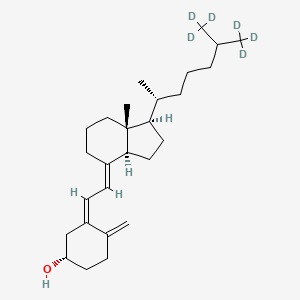

VD3-d6

Description

Propriétés

IUPAC Name |

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19,21,24-26,28H,3,6-11,14-18H2,1-2,4-5H3/b22-12+,23-13-/t21-,24+,25-,26+,27-/m1/s1/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSXJUFSXHHAJI-HCXPDEKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50735355 | |

| Record name | (3S,5Z,7E)-(26,26,26,27,27,27-~2~H_6_)-9,10-Secocholesta-5,7,10-trien-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118584-54-6 | |

| Record name | (3S,5Z,7E)-(26,26,26,27,27,27-~2~H_6_)-9,10-Secocholesta-5,7,10-trien-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling VD3-d6: A Technical Guide for Researchers

An In-depth Exploration of Deuterated Vitamin D3 and its Pivotal Role in Vitamin D Analysis

Vitamin D3-d6 (VD3-d6), a stable isotope-labeled form of Vitamin D3, has emerged as an indispensable tool in the precise quantification of Vitamin D and its metabolites in various biological matrices. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its use as an internal standard in mass spectrometry-based assays. This document is intended for researchers, scientists, and drug development professionals engaged in Vitamin D research and analysis.

Core Chemical Properties of this compound

This compound, also known as Vitamin D3-26,26,26,27,27,27-d6 or Cholecalciferol-d6, is chemically identical to Vitamin D3, with the exception of six hydrogen atoms on the side chain being replaced by deuterium atoms.[1] This isotopic labeling minimally alters the molecule's biological activity while providing a distinct mass shift, making it an ideal internal standard for mass spectrometry.[1]

| Property | Value | Source |

| Chemical Formula | C₂₇H₃₈D₆O | [1] |

| Molecular Weight | 390.68 g/mol | [1] |

| Monoisotopic Mass | 390.3775 g/mol | N/A |

| CAS Number | 118584-54-6 | [2] |

| Appearance | White solid/Fine colorless crystals | [3][4] |

| Melting Point | 83-86 °C (for Vitamin D3) | [5][6] |

| Boiling Point | 451.27°C (rough estimate for Vitamin D3) | [6] |

| Solubility | Practically insoluble in water; freely soluble in ethanol, DMSO, and dimethylformamide. Soluble in fatty oils. | [5][7][8][9] |

| Storage Conditions | Store at -20°C to -80°C, protected from light.[2][10] Unstable in solution; freshly prepared solutions are recommended.[10] | N/A |

| Stability | Sensitive to air, heat, and light.[5] | N/A |

Synthesis of this compound: A Methodological Overview

The synthesis of this compound typically involves the introduction of deuterium atoms at the C26 and C27 positions of the Vitamin D3 side chain. A common and effective method utilizes a Grignard reaction with a deuterated reagent.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

This protocol is a generalized representation based on synthetic strategies for deuterated Vitamin D metabolites.[11][12]

Materials:

-

A suitable Vitamin D precursor with a ketone or ester group at the C25 position (e.g., 25-keto-27-nor-vitamin D derivative).

-

Deuterated methylmagnesium bromide (CD₃MgBr) solution in a suitable solvent (e.g., THF).

-

Anhydrous solvents (e.g., THF, diethyl ether).

-

Reagents for work-up and purification (e.g., saturated ammonium chloride solution, organic solvents for extraction, silica gel for chromatography).

Procedure:

-

Preparation of the Reaction: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the Vitamin D precursor in an anhydrous solvent.

-

Grignard Reaction: Cool the solution to a low temperature (e.g., -78 °C or 0 °C) and slowly add the deuterated methylmagnesium bromide solution.

-

Reaction Monitoring: Stir the reaction mixture at the low temperature and allow it to slowly warm to room temperature. Monitor the progress of the reaction using a suitable analytical technique (e.g., TLC or LC-MS).

-

Quenching the Reaction: Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to obtain pure this compound.

Diagram of the generalized synthesis workflow:

Caption: Generalized workflow for the synthesis of this compound.

Application in Quantitative Analysis: The Gold Standard Internal Standard

The primary and most critical application of this compound is as an internal standard in the quantification of Vitamin D3 and its metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][13][14] The use of a stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation, injection volume, and ionization efficiency, thereby ensuring high accuracy and precision in the analytical results.[15]

Experimental Protocol: Quantification of Vitamin D3 in Human Serum using this compound by LC-MS/MS

This protocol outlines a general procedure for the analysis of Vitamin D3 in human serum.

Materials:

-

Human serum samples, calibrators, and quality control samples.

-

This compound internal standard solution of a known concentration.

-

Protein precipitation solvent (e.g., acetonitrile or methanol).

-

Extraction solvent (e.g., hexane or methyl tert-butyl ether).

-

LC-MS/MS system with a suitable column (e.g., C18).

-

Mobile phases (e.g., water with formic acid and methanol with formic acid).

Procedure:

-

Sample Preparation:

-

To a known volume of serum, add the this compound internal standard solution.

-

Perform protein precipitation by adding a protein precipitation solvent and vortexing.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Perform liquid-liquid extraction of the supernatant with an extraction solvent.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Separate the analyte (Vitamin D3) from other matrix components using a suitable chromatographic gradient.

-

Detect and quantify Vitamin D3 and this compound using multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve using the peak area ratios of the calibrators.

-

Determine the concentration of Vitamin D3 in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Diagram of the analytical workflow:

Caption: Workflow for quantifying Vitamin D3 using this compound.

Vitamin D Signaling Pathway

This compound, being biologically similar to Vitamin D3, is expected to follow the same metabolic and signaling pathways. Vitamin D3 itself is biologically inactive and requires two hydroxylation steps to become the active hormone, 1,25-dihydroxyvitamin D3 (Calcitriol). This active form then binds to the Vitamin D receptor (VDR) to regulate gene expression.

Diagram of the Vitamin D metabolic and signaling pathway:

Caption: Vitamin D metabolic and signaling pathway.

Conclusion

This compound is a vital tool for researchers in the field of Vitamin D analysis. Its well-defined chemical properties and its role as a stable isotope-labeled internal standard make it indispensable for accurate and precise quantification of Vitamin D3 and its metabolites using LC-MS/MS. The methodologies outlined in this guide provide a framework for the synthesis and application of this compound in a research setting, empowering scientists to conduct high-quality studies on the role of Vitamin D in health and disease.

References

- 1. sussex-research.com [sussex-research.com]

- 2. This compound | 118584-54-6 [chemicalbook.com]

- 3. usbio.net [usbio.net]

- 4. Vitamin D3 | C27H44O | CID 5280795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Vitamin D3 | 67-97-0 [chemicalbook.com]

- 6. 67-97-0 CAS MSDS (Vitamin D3) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. che.zju.edu.cn [che.zju.edu.cn]

- 10. 3-epi-25-Hydroxy Vitamin D3-d6 | C27H44O2 | CID 71749418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of 25-hydroxy-[26,27-3H]vitamin D2, 1,25-dihydroxy-[26,27-3H]vitamin D2 and their (24R)-epimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantification of vitamin D3 and 25-hydroxyvitamin D3 in food - The impact of eluent additives and labelled internal standards on matrix effects in LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. shimadzu.co.kr [shimadzu.co.kr]

The Synthesis and Application of Deuterated Vitamin D3 (VD3-d6): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of deuterated vitamin D3 (VD3-d6) and its critical role in isotopic labeling for research and drug development. Particular focus is placed on its application as an internal standard in mass spectrometry-based bioanalysis. This document details the synthetic methodologies, experimental protocols for its use, and the biological pathways of its non-deuterated counterpart.

Introduction to Deuterated Vitamin D3 (this compound)

Vitamin D3 (cholecalciferol) is a crucial prohormone primarily synthesized in the skin upon exposure to ultraviolet B (UVB) radiation and is essential for calcium homeostasis and bone metabolism.[1] Its biologically active form, 1α,25-dihydroxyvitamin D3 (calcitriol), modulates gene expression by binding to the vitamin D receptor (VDR).[2][3]

Isotopically labeled analogs of vitamin D3, such as this compound, are indispensable tools in pharmaceutical research and clinical diagnostics.[4] The incorporation of deuterium atoms results in a molecule that is chemically and physically almost identical to the endogenous compound but has a higher mass.[4] This mass difference allows for its use as an ideal internal standard in quantitative mass spectrometry assays, a technique known as isotope dilution mass spectrometry.[5] This approach provides high accuracy and precision by correcting for sample preparation losses and matrix effects.[5][6] this compound is particularly valuable for the accurate quantification of vitamin D levels in various biological matrices, which is crucial for studying its metabolism, pharmacokinetics, and role in disease.[4][7]

Synthesis of Deuterated Vitamin D3 (this compound)

The synthesis of deuterated vitamin D metabolites can be achieved through various strategies, often involving the introduction of deuterium atoms at stable positions within the molecule. A versatile and widely adopted method involves the synthesis of a deuterated A-ring synthon, which is then coupled with a suitable CD-ring fragment.[8][9] This approach is advantageous as labeling on the A-ring is less susceptible to loss during metabolic processes that typically occur on the side chain.[8]

General Synthetic Strategy

A common route for synthesizing deuterated vitamin D analogs involves a convergent synthesis approach. This strategy relies on the preparation of two key building blocks: a deuterated A-ring precursor and a CD-ring moiety. These fragments are then coupled to construct the final vitamin D structure.

A representative synthetic scheme for a deuterated Vitamin D metabolite is outlined below. While this specific example from Nagata et al. (2022) focuses on deuterated 25-hydroxyvitamin D3 (25(OH)D3-d3), the principles can be adapted for the synthesis of this compound by utilizing the appropriate non-hydroxylated CD-ring precursor.[8]

Key Synthetic Steps:

-

Preparation of a Deuterated A-ring Synthon: This is a critical step where deuterium atoms are incorporated into the A-ring of the vitamin D structure.

-

Synthesis of the CD-ring Fragment: The C- and D-rings, along with the side chain, are synthesized separately.

-

Coupling Reaction: The deuterated A-ring and the CD-ring fragment are joined, typically through a palladium-catalyzed coupling reaction, such as the Wittig-Horner or Suzuki coupling.[8][10]

-

Deprotection and Purification: Protective groups used during the synthesis are removed, and the final product is purified using techniques like high-performance liquid chromatography (HPLC).[11]

Experimental Protocol: Convergent Synthesis of a Deuterated Vitamin D3 Analog

The following protocol is a generalized procedure based on the synthesis of deuterated vitamin D metabolites as described by Nagata et al. (2022).[8]

Materials:

-

Deuterated A-ring enyne synthon (e.g., 13-d3 as described in the reference)

-

CD-ring bromoolefin fragment (e.g., 17 as described in the reference)

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., triethylamine)

-

Solvents (e.g., tetrahydrofuran, ethyl acetate, hexane)

-

Deprotection reagents (e.g., tetra-n-butylammonium fluoride)

-

Silica gel for column chromatography

-

HPLC system for purification

Procedure:

-

Coupling of A-ring and CD-ring Fragments:

-

Dissolve the deuterated A-ring enyne synthon and the CD-ring bromoolefin fragment in an appropriate solvent such as tetrahydrofuran.

-

Add the palladium catalyst and a base (e.g., triethylamine).

-

Heat the reaction mixture under an inert atmosphere (e.g., argon) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

-

Deprotection:

-

After completion of the coupling reaction, cool the mixture to room temperature.

-

Add a deprotection reagent, such as tetra-n-butylammonium fluoride, to remove any silyl protecting groups.

-

Stir the reaction mixture until deprotection is complete (monitored by TLC).

-

-

Work-up and Extraction:

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

-

For final purification to obtain the high-purity deuterated vitamin D3 analog, use reverse-phase HPLC.[11]

-

Isotopic Labeling and its Application in Research

The primary application of this compound is as an internal standard for the quantitative analysis of vitamin D and its metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][12]

Quantitative Analysis using Isotope Dilution Mass Spectrometry

The principle of isotope dilution mass spectrometry involves adding a known amount of the isotopically labeled standard (this compound) to the sample at the beginning of the analytical process.[5] The deuterated standard behaves identically to the endogenous analyte during sample extraction, purification, and ionization in the mass spectrometer.[6] By measuring the ratio of the signal from the endogenous analyte to the signal from the deuterated internal standard, accurate quantification can be achieved, as this ratio remains constant regardless of sample loss or matrix-induced signal suppression or enhancement.[5][6]

Experimental Protocol: Quantification of 25-Hydroxyvitamin D3 in Human Serum using LC-MS/MS with a Deuterated Internal Standard

This protocol outlines a typical procedure for the analysis of 25-hydroxyvitamin D3 in human serum using a deuterated internal standard.[4][6]

Materials:

-

Human serum samples

-

Deuterated 25-hydroxyvitamin D3 internal standard solution (e.g., d6-25(OH)D3) in methanol

-

Acetonitrile

-

Zinc sulfate solution (for protein precipitation)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Pipette a known volume of serum (e.g., 200 µL) into a microcentrifuge tube.

-

Add a precise amount of the deuterated internal standard solution.

-

Add a protein precipitating agent, such as acetonitrile and zinc sulfate solution, and vortex thoroughly.[6]

-

Centrifuge to pellet the precipitated proteins.

-

-

Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the supernatant from the previous step onto the SPE cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the analyte and internal standard with an appropriate solvent (e.g., methanol).

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a small volume of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the analytes using a suitable HPLC column (e.g., C18).

-

Detect and quantify the analyte and the internal standard using multiple reaction monitoring (MRM) mode on the tandem mass spectrometer.

-

Data Presentation: Quantitative Parameters

The following tables summarize typical parameters for the LC-MS/MS analysis of vitamin D metabolites using a deuterated internal standard.

Table 1: Typical LC-MS/MS Parameters for 25-Hydroxyvitamin D3 Analysis [6]

| Parameter | 25-hydroxyvitamin D3 (Analyte) | d6-25-hydroxyvitamin D3 (Internal Standard) |

| Precursor Ion (m/z) | 401.3 | 407.5 |

| Product Ion (m/z) | 383.3 | 389.5 |

| Collision Energy (eV) | 15 | 15 |

| Dwell Time (ms) | 100 | 100 |

Table 2: Example Calibration Curve Concentrations [6]

| Calibration Level | Analyte Concentration (ng/mL) | Internal Standard Concentration (ng/mL) |

| 1 | 2.5 | 50 |

| 2 | 5.0 | 50 |

| 3 | 10.0 | 50 |

| 4 | 25.0 | 50 |

| 5 | 50.0 | 50 |

| 6 | 100.0 | 50 |

| 7 | 200.0 | 50 |

Vitamin D Signaling and Metabolism

Understanding the biological pathways of vitamin D is essential for interpreting data from studies using deuterated analogs.

Vitamin D Metabolism

Vitamin D3, whether from cutaneous synthesis or dietary intake, is biologically inert and requires two hydroxylation steps to become active.[1][13] The first hydroxylation occurs in the liver, converting vitamin D3 to 25-hydroxyvitamin D3 (25(OH)D3), the major circulating form.[1][9] The second hydroxylation occurs primarily in the kidneys, where 25(OH)D3 is converted to the active hormone, 1α,25-dihydroxyvitamin D3 (calcitriol).[9][14]

References

- 1. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Vitamin D - Wikipedia [en.wikipedia.org]

- 4. listarfish.it [listarfish.it]

- 5. tandfonline.com [tandfonline.com]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. endotherm-lsm.com [endotherm-lsm.com]

- 11. Simultaneous Synthesis of Vitamins D2, D4, D5, D6, and D7 from Commercially Available Phytosterol, β-Sitosterol, and Identification of Each Vitamin D by HSQC NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

The Role of Deuterium-Labeled Vitamin D3 (VD3-d6) in Advancing Metabolic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of deuterium-labeled Vitamin D3 (VD3-d6) in elucidating the complexities of vitamin D metabolism. By leveraging the unique properties of stable isotope labeling, researchers can trace the metabolic fate of vitamin D3 with high precision, leading to a deeper understanding of its pharmacokinetics, pathway dynamics, and the factors influencing its bioavailability. This guide details the experimental protocols, data analysis, and visualization techniques essential for employing this compound in cutting-edge metabolic research.

Introduction to this compound in Vitamin D Research

Vitamin D metabolism is a complex process involving multiple enzymatic conversions in various tissues, ultimately leading to the biologically active form, 1α,25-dihydroxyvitamin D3, and other metabolites. Traditional methods for studying this pathway often face challenges in distinguishing between endogenous and exogenously administered vitamin D, as well as in accurately quantifying the flux through different metabolic routes.

Deuterium-labeled vitamin D3 (this compound), a stable isotope-labeled analog of vitamin D3, serves as a powerful tool to overcome these limitations. Its slightly higher mass, due to the replacement of six hydrogen atoms with deuterium, allows it to be distinguished from its unlabeled counterpart by mass spectrometry (MS). This property makes this compound an ideal tracer for in vivo and in vitro studies, enabling precise tracking of its absorption, distribution, metabolism, and excretion (ADME). Furthermore, this compound is widely used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the accurate quantification of vitamin D and its metabolites in biological samples.

Quantitative Analysis of Vitamin D Metabolism using this compound

The use of this compound as a tracer allows for the direct comparison of its metabolic fate to that of endogenous or co-administered unlabeled vitamin D3. This approach provides valuable insights into the kinetics of vitamin D metabolism.

Table 1: Pharmacokinetic Parameters of Deuterated Vitamin D3 and its Metabolites

| Parameter | d3-Vitamin D3 | d3-25-hydroxyvitamin D3 | Unlabeled 25-hydroxyvitamin D3 | Reference |

| Time to Maximum Concentration (Tmax) | ~8 hours | ~7 days | Not Applicable | |

| Half-life (t1/2) | Not typically measured | ~2-3 weeks | ~2-3 weeks | |

| Area Under the Curve (AUC) | Varies with dose | Varies with dose and individual | Not Applicable |

Note: The data presented are representative values and can vary based on the study population, dosage, and analytical methods used.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of metabolic studies using this compound. The following sections outline key experimental protocols.

In Vivo Administration and Sample Collection

Objective: To study the pharmacokinetics and metabolism of this compound in a biological system.

Materials:

-

Deuterium-labeled Vitamin D3 (this compound) solution (pharmaceutical grade)

-

Vehicle for administration (e.g., oil, ethanol)

-

Blood collection tubes (e.g., EDTA or serum separator tubes)

-

Centrifuge

-

Freezer (-80°C)

Procedure:

-

Subject Recruitment and Baseline Sampling: Recruit subjects and collect baseline blood samples to determine endogenous vitamin D levels.

-

This compound Administration: Administer a single oral or intravenous dose of this compound. The dosage should be sufficient to be detected above the natural isotopic background but not so high as to perturb the natural vitamin D metabolism.

-

Timed Blood Sampling: Collect blood samples at predetermined time points post-administration (e.g., 0, 2, 4, 8, 24, 48, 72 hours, and then weekly for several weeks) to capture the absorption, distribution, and elimination phases of this compound and its metabolites.

-

Sample Processing: Separate plasma or serum from the blood samples by centrifugation.

-

Storage: Store the plasma or serum samples at -80°C until analysis.

Sample Preparation for LC-MS/MS Analysis

Objective: To extract vitamin D metabolites from serum or plasma for accurate quantification.

Materials:

-

Serum/plasma samples

-

Internal standard solution (e.g., d3-25-hydroxyvitamin D3)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Hexane or other organic solvent for liquid-liquid extraction (LLE)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

Protocol: Solid-Phase Extraction (SPE)

-

Protein Precipitation: To 100 µL of serum, add 200 µL of ACN containing the internal standard. Vortex vigorously for 30 seconds to precipitate proteins.

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of MeOH followed by 1 mL of deionized water.

-

Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of a water/MeOH mixture (e.g., 50:50 v/v) to remove polar interferences.

-

Elution: Elute the vitamin D metabolites with 1 mL of MeOH or another suitable organic solvent.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Objective: To separate and quantify this compound and its metabolites.

Instrumentation:

-

High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole) with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source

Typical LC-MS/MS Parameters:

-

Column: C18 reversed-phase column

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid

-

Gradient: A gradient elution is typically used to separate the different vitamin D metabolites.

-

Ionization Mode: Positive ion mode is commonly used.

-

Scan Type: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.

Table 2: Example MRM Transitions for Vitamin D Metabolites

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Vitamin D3 | 385.3 | 259.2 |

| This compound | 391.3 | 265.2 |

| 25-hydroxyvitamin D3 | 401.3 | 383.3 |

| d6-25-hydroxyvitamin D3 | 407.3 | 389.3 |

| 1α,25-dihydroxyvitamin D3 | 419.3 | 401.3 |

Visualization of Pathways and Workflows

Visualizing the complex metabolic pathways and experimental workflows is crucial for understanding and communicating the research. Graphviz (DOT language) is a powerful tool for creating these diagrams.

Vitamin D Metabolic Pathway

This diagram illustrates the major steps in the conversion of Vitamin D3 to its active form and subsequent catabolism.

Caption: The metabolic pathway of Vitamin D3, from synthesis in the skin and dietary intake to its activation and catabolism.

Experimental Workflow for a this compound Tracer Study

This diagram outlines the key steps involved in a typical clinical research study using this compound as a tracer.

Caption: A generalized experimental workflow for a vitamin D metabolic study using a this compound tracer.

Conclusion

The application of deuterium-labeled Vitamin D3 (this compound) has revolutionized the study of vitamin D metabolism. As a tracer, it provides unparalleled precision in tracking the intricate pathways of vitamin D absorption, activation, and catabolism. The detailed protocols and analytical methods outlined in this guide provide a robust framework for researchers to design and execute insightful metabolic studies. The continued use of stable isotope tracers like this compound will undoubtedly lead to further breakthroughs in our understanding of vitamin D's role in health and disease, paving the way for improved diagnostic and therapeutic strategies.

Navigating the Analytical Landscape of Deuterated Vitamin D3: A Technical Guide to its Certificate of Analysis and Purity

For researchers, scientists, and drug development professionals, understanding the purity and analytical profile of isotopically labeled compounds is paramount for data integrity and experimental success. This in-depth technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) and purity specifications for Vitamin D3-d6 (VD3-d6), a crucial internal standard in various analytical applications.

This compound, also known as Cholecalciferol-d6 or Vitamin D3 (26,26,26,27,27,27-d6), is a deuterated form of Vitamin D3.[1][2] This stable isotope-labeled compound is instrumental in metabolic studies, pharmacokinetic research, and as an internal standard for the precise quantification of Vitamin D3 and its metabolites in biological matrices such as human serum.[3][4][5] Its utility spans advanced analytical techniques including Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4]

Core Specifications and Data Presentation

A thorough Certificate of Analysis for this compound provides critical data on its identity, purity, and quality. The following tables summarize the key quantitative data typically presented, compiled from various supplier specifications.

Table 1: Chemical and Physical Properties

| Parameter | Specification |

| Chemical Name | (1S,3Z)-3-{2-[(1R,3aS,4E,7aR)-7a-methyl-1-[(2R)-6-(²H₃)methyl(7,7,7-²H₃)heptan-2-yl]-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexan-1-ol[5] |

| Synonyms | Cholecalciferol-d6, Colecalciferol-d6, Vitamin D3 (26,26,26,27,27,27-d6)[1][2] |

| CAS Number | 118584-54-6[1][2][5][6] |

| Molecular Formula | C₂₇H₃₈D₆O[1][6][7] |

| Molecular Weight | ~390.67 g/mol [2][5][7] |

| Appearance | White to light yellow solid powder[2] |

Table 2: Purity and Isotopic Enrichment

| Parameter | Method | Specification Range |

| Chemical Purity | HPLC | >90% - ≥98%[1][5][6] |

| HPLC | 99.45%[3][7] | |

| Isotopic Enrichment | Mass Spectrometry | >95%[1] |

| Structural Confirmation | ¹H-NMR, Mass Spec | Conforms to structure[6] |

Table 3: Storage and Handling

| Condition | Recommendation |

| Long-term Storage | -20°C, protected from light, in a well-closed container.[1][2][8] |

| Shipping | Often on dry ice.[1] |

| Solution Stability | Unstable in solution; freshly prepared solutions are recommended.[2][8] |

Experimental Protocols

The determination of purity and identity for this compound relies on a suite of analytical techniques. Below are detailed methodologies for the key experiments cited in a typical CoA.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

-

Objective: To determine the percentage purity of the compound by separating it from any potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Mobile Phase: A suitable mixture of organic solvents (e.g., methanol, acetonitrile) and water, often with additives to improve peak shape.

-

Column: A reverse-phase C18 column is typically used.

-

Detection: UV detection at the wavelength of maximum absorbance for Vitamin D3.

-

Procedure:

-

A standard solution of this compound is prepared in a suitable solvent (e.g., ethanol, methanol).

-

The sample is injected into the HPLC system.

-

The chromatogram is recorded, and the area of the main peak corresponding to this compound is measured.

-

Purity is calculated as the ratio of the main peak area to the total area of all peaks in the chromatogram.

-

Mass Spectrometry (MS) for Structural Confirmation and Isotopic Enrichment

-

Objective: To confirm the molecular weight of the compound and determine the degree of deuterium incorporation.

-

Instrumentation: A mass spectrometer, often coupled with a chromatography system (LC-MS or GC-MS).

-

Ionization Technique: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common for LC-MS.[9]

-

Procedure:

-

The sample is introduced into the mass spectrometer.

-

The instrument measures the mass-to-charge ratio (m/z) of the resulting ions.

-

The molecular ion peak corresponding to the deuterated compound is identified to confirm the molecular weight.

-

The relative intensities of the isotopic peaks are analyzed to calculate the isotopic enrichment.

-

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Structural Confirmation

-

Objective: To confirm the chemical structure of the molecule by analyzing the magnetic properties of its atomic nuclei.

-

Instrumentation: A high-resolution NMR spectrometer.

-

Solvent: A deuterated solvent in which the sample is soluble (e.g., Chloroform-d).

-

Procedure:

-

The this compound sample is dissolved in the deuterated solvent.

-

The NMR spectrum is acquired.

-

The chemical shifts, integration, and coupling patterns of the proton signals are analyzed and compared to the expected structure of Vitamin D3 to confirm its identity. The absence of signals at the deuterated positions further confirms the labeling.

-

Mandatory Visualizations

To further elucidate the analytical workflow and the role of this compound, the following diagrams are provided.

References

- 1. sussex-research.com [sussex-research.com]

- 2. This compound | 118584-54-6 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. xcessbio.com [xcessbio.com]

- 6. cleanchemlab.com [cleanchemlab.com]

- 7. biocompare.com [biocompare.com]

- 8. invivochem.net [invivochem.net]

- 9. researchgate.net [researchgate.net]

A Researcher's Guide to Commercial Vitamin D3-d6: Sourcing and Application for Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available Vitamin D3-d6 (VD3-d6), a critical tool for researchers in various fields, including endocrinology, pharmacology, and clinical diagnostics. This guide details commercial suppliers, quantitative specifications, and experimental applications, with a focus on its use as an internal standard in mass spectrometry-based assays.

Introduction to Vitamin D3-d6

Vitamin D3-d6, or deuterated cholecalciferol, is a stable isotope-labeled form of Vitamin D3 where six hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a molecule that is chemically identical to its endogenous counterpart but has a higher molecular weight. This key difference allows for its distinction in mass spectrometry analysis, making it an invaluable internal standard for the accurate quantification of Vitamin D3 and its metabolites in biological matrices.[1][2] Its use helps to correct for variability in sample preparation and instrument response, ensuring high precision and accuracy in experimental results.

Commercial Suppliers of Vitamin D3-d6

A variety of commercial suppliers offer this compound for research purposes. The choice of supplier often depends on factors such as purity, isotopic enrichment, available formulations, price, and the level of documentation provided. Below is a comparative summary of offerings from prominent suppliers.

| Supplier | Product Name/Catalog No. | Purity | Isotopic Enrichment | Formulation | Storage |

| MedChemExpress | This compound (HY-15331)[3] | 99.45%[3] | Not specified | Solid | -80°C, protect from light, stored under nitrogen[4] |

| Sussex Research Laboratories Inc. | Vitamin D3-d6 (CHE012)[5] | >95% (HPLC)[5] | >95%[5] | Solid | -20°C[5] |

| Xcess Biosciences | This compound[6] | ≥98%[6] | Not specified | Solid Powder | Dry, dark and at -20°C for 1 year[6] |

| TargetMol | This compound (T13291)[7] | Not specified | Not specified | Solid | Not specified |

| Cerilliant (MilliporeSigma) | D6-25-Hydroxyvitamin D3 solution (H-074-1ML)[8] | Certified Reference Material | Not specified | 50 µg/mL in Ethanol[8] | −70°C |

| IsoSciences | Vitamin D3-[d6] (Solution) (S15008-1.0)[9] | ≥98% | ≥95% | 1 mg/mL solution[9] | Not specified |

| Toronto Research Chemicals (LGC Standards) | Vitamin D3-d6 (TRC-V676049-5MG)[10] | Not specified | Not specified | Solid | Not specified |

Experimental Protocols: Quantification of Vitamin D Metabolites using this compound

The primary application of this compound is as an internal standard for the quantification of Vitamin D metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following is a detailed protocol adapted from established methodologies.[11][12][13]

Materials and Reagents

-

Biological matrix (e.g., human serum, plasma)

-

This compound internal standard solution (concentration to be optimized based on the expected analyte levels)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Water (LC-MS grade)

-

Formic Acid (FA)

-

4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) for derivatization (optional, but enhances sensitivity)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Sample Preparation

-

Aliquoting and Spiking: To 100 µL of the biological sample (serum or plasma), add a known amount of the this compound internal standard solution. The amount should be consistent across all samples, calibrators, and quality controls.

-

Protein Precipitation: Add 200 µL of ice-cold acetonitrile to each sample. Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of a methanol/water solution (e.g., 50:50 v/v) to remove polar interferences.

-

Elute the analytes and the internal standard with 1 mL of methanol.

-

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution (and Derivatization):

-

If not derivatizing, reconstitute the dried extract in 100 µL of the mobile phase starting condition.

-

For derivatization with PTAD (to improve ionization efficiency), reconstitute the dried extract in a solution of PTAD in a suitable solvent (e.g., acetonitrile) and incubate as required. Then, proceed to the next step.

-

-

Final Preparation: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and methanol or acetonitrile with 0.1% formic acid (Mobile Phase B) is commonly employed.

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for both the analyte (e.g., 25-hydroxyvitamin D3) and the this compound internal standard need to be optimized for the instrument being used.

Visualizing Key Concepts and Workflows

To further aid in the understanding of this compound application and the context of its use, the following diagrams have been generated.

Caption: The metabolic activation pathway of Vitamin D3.

Caption: A typical experimental workflow for quantifying Vitamin D metabolites.

Caption: Logical workflow for selecting a suitable this compound supplier.

Conclusion

This compound is an essential tool for researchers requiring accurate and precise quantification of Vitamin D3 and its metabolites. The selection of a commercial supplier should be based on a careful evaluation of product specifications, documentation, and cost-effectiveness. The experimental protocol provided in this guide offers a robust starting point for the development of quantitative assays. By leveraging the information and workflows presented, researchers and drug development professionals can confidently source and utilize this compound to advance their scientific endeavors.

References

- 1. Tips for Selecting Reputable Reagent Vendors | Lab Manager [labmanager.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. biocompare.com [biocompare.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. sussex-research.com [sussex-research.com]

- 6. xcessbio.com [xcessbio.com]

- 7. This compound | TargetMol [targetmol.com]

- 8. CERILLIANT D6-25-Hydroxyvitamin D3 (26,26,26,27,27,27-D6) Solution, 50 | Fisher Scientific [fishersci.com]

- 9. lifesciences.entegris.com [lifesciences.entegris.com]

- 10. Vitamin D3-d6 | TRC-V676049-5MG | LGC Standards [lgcstandards.com]

- 11. Quantitative determination of vitamin D metabolites in plasma using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative analysis of vitamin D and its main metabolites in human milk by supercritical fluid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Navigating the Stability of Deuterated Vitamin D3 (VD3-d6): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and optimal storage conditions for deuterated Vitamin D3 (VD3-d6). As a critical internal standard for mass spectrometry-based quantification of vitamin D and its metabolites, understanding the stability profile of this compound is paramount for ensuring accurate and reproducible analytical results in research and clinical settings. This document outlines the factors influencing its degradation, recommended handling procedures, and detailed experimental protocols for stability assessment.

Introduction to this compound

Deuterated Vitamin D3 (this compound) is a stable isotope-labeled form of Vitamin D3 (cholecalciferol), where six hydrogen atoms on the terminal carbons of the side chain (C26 and C27) are replaced with deuterium.[1][2] This isotopic labeling results in a mass shift that allows for its differentiation from the endogenous, non-labeled Vitamin D3 in biological samples using mass spectrometry.[3] Its chemical and physical properties are nearly identical to the unlabeled form, ensuring it behaves similarly during sample extraction, chromatography, and ionization, making it an ideal internal standard for quantitative analysis.[3]

Applications of this compound:

-

Internal Standard: Primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to accurately quantify Vitamin D3 and its metabolites (e.g., 25-hydroxyvitamin D3) in biological matrices such as serum and plasma.[1][4][5]

-

Metabolic Studies: Employed as a tracer in metabolic and pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of Vitamin D3.[1][2]

Factors Affecting this compound Stability

The stability of this compound is analogous to that of Vitamin D3 and is influenced by several environmental factors. Understanding these factors is crucial for minimizing degradation and ensuring the integrity of the standard.

-

Temperature: Elevated temperatures accelerate the degradation of Vitamin D3.[6][7] The primary thermal degradation pathway involves the reversible isomerization of cholecalciferol to pre-vitamin D3.[8]

-

Light: Exposure to light, particularly in the UV spectrum, can lead to photochemical degradation. This process can result in the formation of various inactive isomers, including tachysterol, lumisterol, and isotachysterol.[6][7]

-

Oxygen: The presence of atmospheric oxygen can lead to the oxidation of the Vitamin D3 molecule, resulting in a loss of potency.[6][9]

-

pH: Vitamin D3 is susceptible to degradation in acidic conditions. It is most stable in a pH range above 5.[6][10] In low pH environments, it can isomerize to products like isotachysterol.[7][8]

-

Metal Ions: The presence of certain metal ions, such as ferrous (Fe²⁺) and cupric (Cu²⁺) ions, can catalyze the degradation of Vitamin D3 in aqueous solutions.[6][10]

Recommended Storage and Handling

To maintain the integrity and ensure the long-term stability of this compound, the following storage and handling conditions are recommended:

Solid Form (Neat Compound)

The solid, crystalline form of this compound is relatively stable if stored correctly.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C for long-term storage (up to 3 years).[11] 4°C for shorter-term storage (up to 2 years).[11] | Minimizes thermal degradation and isomerization. |

| Atmosphere | Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).[11][12] | Protects from atmospheric oxygen and moisture. |

| Light | Protect from light by storing in an amber vial or a light-blocking container.[9][11][13] | Prevents photochemical degradation. |

| Incompatibilities | Avoid contact with strong oxidizing agents, reducing agents, strong acids, and strong bases.[9][12] | Prevents chemical reactions that could degrade the compound. |

In Solution

This compound is significantly less stable in solution compared to its solid form. Therefore, it is highly recommended to prepare solutions freshly before use.[11][14]

| Parameter | Recommendation | Rationale |

| Solvent | Use high-purity, peroxide-free solvents such as ethanol, methanol, or acetonitrile. | Ensures the solvent does not contribute to the degradation of this compound. |

| Temperature | For short-term storage, solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[11] | Low temperatures slow down degradation kinetics in solution. |

| Light | Store solutions in amber, tightly sealed vials to protect from light. | Prevents photochemical degradation in solution. |

| Preparation | Prepare working solutions by diluting a freshly prepared stock solution. Avoid repeated freeze-thaw cycles. | Minimizes the impact of temperature fluctuations and ensures concentration accuracy. |

Degradation Pathways

The degradation of this compound, similar to Vitamin D3, primarily proceeds through isomerization and oxidation. The deuterium labeling on the side chain is not expected to significantly alter these degradation pathways.

Caption: Simplified degradation pathways of this compound, highlighting key environmental factors.

Experimental Protocols for Stability Testing

A stability-indicating analytical method is essential to separate the intact this compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS are the methods of choice.[6]

Forced Degradation (Stress Testing) Protocol

This protocol is designed to accelerate the degradation of this compound to identify potential degradation products and pathways.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

-

This compound standard

-

HPLC-grade methanol, acetonitrile, and water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Amber HPLC vials

-

HPLC-UV or LC-MS/MS system with a suitable C18 column

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

-

Thermal Degradation: Place a vial containing the stock solution in an oven at 80°C for 48 hours.

-

Photolytic Degradation: Expose a vial of the stock solution to direct sunlight or a photostability chamber for 48 hours. A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis:

-

Dilute the stressed samples to an appropriate concentration (e.g., 10 µg/mL) with the mobile phase.

-

Analyze the samples using a validated stability-indicating HPLC-UV or LC-MS/MS method.

-

Compare the chromatograms of the stressed samples with that of a non-stressed control sample to identify degradation peaks.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. sussex-research.com [sussex-research.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Degradation studies of cholecalciferol (vitamin D3) using HPLC-DAD, UHPLC-MS/MS and chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chempoint.com [chempoint.com]

- 10. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. invivochem.net [invivochem.net]

- 12. fishersci.com [fishersci.com]

- 13. carlroth.com [carlroth.com]

- 14. This compound | 118584-54-6 [chemicalbook.com]

The Gold Standard: Leveraging VD3-d6 as an Internal Standard for Accurate Vitamin D Quantification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of bioanalysis, particularly in the quantification of vitamin D and its metabolites, achieving accuracy and precision is paramount. This technical guide delves into the core principles and practical applications of using deuterated vitamin D3 (VD3-d6) as an internal standard in mass spectrometry-based methods. The use of stable isotope-labeled internal standards (SIL-ISs) like this compound has become the gold standard, offering unparalleled reliability in clinical and research settings.

Core Principle: The Advantage of Isotopic Analogs

The fundamental principle behind using this compound as an internal standard lies in its near-identical physicochemical properties to the endogenous analyte, Vitamin D3. This compound is a synthetic version of Vitamin D3 where six hydrogen atoms have been replaced by their heavier isotope, deuterium. This subtle change in mass allows it to be distinguished by a mass spectrometer, while its chemical behavior remains virtually identical to the analyte of interest throughout the analytical process.

Stable isotope-labeled internal standards are considered the superior choice in quantitative mass spectrometry for several key reasons:

-

Correction for Sample Preparation Variability: Any loss of analyte during the multi-step sample preparation process, including extraction, will be mirrored by a proportional loss of the internal standard. By calculating the ratio of the analyte to the internal standard, these variations are effectively normalized.

-

Compensation for Matrix Effects: Biological matrices are complex and can interfere with the ionization of the analyte in the mass spectrometer's source, leading to ion suppression or enhancement. Since this compound co-elutes with Vitamin D3 and has the same ionization efficiency, it experiences the same matrix effects, allowing for accurate correction.

-

Mitigation of Instrumental Drift: Mass spectrometers can exhibit slight variations in sensitivity over time. As both the analyte and the internal standard are affected equally by these fluctuations, their ratio remains constant, ensuring consistent and reliable data.

Quantitative Data Summary

The use of this compound as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the analysis of Vitamin D and its metabolites yields robust and reproducible quantitative data. The following tables summarize typical performance characteristics from validated methods.

Table 1: Typical LC-MS/MS Method Validation Parameters for 25-Hydroxyvitamin D3 using a Deuterated Internal Standard

| Parameter | Typical Value/Range |

| Linearity Range | 1 - 100 ng/mL[1][2][3] |

| Correlation Coefficient (r²) | ≥ 0.999[4][5] |

| Lower Limit of Quantification (LLOQ) | 1 - 3 ng/mL[3][6] |

| Intra-assay Precision (%CV) | < 10%[1][2] |

| Inter-assay Precision (%CV) | < 10%[1][2] |

| Accuracy (% Recovery) | 90.9 - 111.2%[6] |

Table 2: Example LC-MS/MS Parameters for 25-Hydroxyvitamin D3 and its Deuterated Internal Standard

| Parameter | 25-Hydroxyvitamin D3 (Analyte) | d6-25-Hydroxyvitamin D3 (Internal Standard) |

| Precursor Ion (m/z) | 401.2 | 407.5 |

| Product Ion (m/z) for Quantification | 383.3 | 389.5 |

| Additional Product Ions (m/z) for Confirmation | 365.4, 159.1 | 371.0, 107.0 |

Experimental Protocols

The following section outlines a typical experimental workflow for the quantification of 25-hydroxyvitamin D3 in human serum using this compound as an internal standard.

Protocol 1: Sample Preparation

-

Sample Collection: Collect whole blood in a serum separator tube and allow it to clot. Centrifuge to separate the serum.

-

Internal Standard Spiking: To 500 µL of serum, add a known amount of this compound internal standard solution (e.g., 100 µL). Vortex briefly to mix.

-

Protein Precipitation: Add 400 µL of methanol and vortex for 1 minute to precipitate proteins. Incubate at room temperature for 10 minutes.

-

Liquid-Liquid Extraction (LLE): Add 1000 µL of an ethyl acetate:n-hexane (1:1, v/v) mixture. Vortex for 10 minutes, followed by centrifugation at 15,000 rpm for 15 minutes.

-

Supernatant Transfer: Carefully transfer the upper organic layer (supernatant) to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase.

Protocol 2: LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient Elution: A typical gradient starts with a high percentage of mobile phase A and gradually increases the percentage of mobile phase B to elute the analytes.

-

Flow Rate: A flow rate of 0.4 mL/min is often employed.[7]

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard (as detailed in Table 2).

-

Mandatory Visualizations

Vitamin D Metabolic Pathway

The following diagram illustrates the metabolic pathway of Vitamin D3, from its synthesis in the skin to its conversion into the active form, 1,25-dihydroxyvitamin D3.

Experimental Workflow for Vitamin D Analysis

This diagram outlines the logical steps involved in a typical quantitative analysis of Vitamin D using this compound as an internal standard.

References

- 1. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. shimadzu.co.kr [shimadzu.co.kr]

- 4. pafmj.org [pafmj.org]

- 5. ymerdigital.com [ymerdigital.com]

- 6. Development and optimization of an LC-MS/MS-based method for simultaneous quantification of vitamin D2 , vitamin D3 , 25-hydroxyvitamin D2 and 25-hydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A LC–MS method for 25-hydroxy-vitamin D3 measurements from dried blood spots for an epidemiological survey in India - PMC [pmc.ncbi.nlm.nih.gov]

The Use of Deuterated Vitamin D3 (VD3-d6) in Preclinical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of deuterated Vitamin D3 (VD3-d6) in preclinical research. It covers the core principles of its use, detailed experimental protocols, and data presentation to support researchers in pharmacology, endocrinology, and drug development.

Introduction: The Role of Deuterated Standards in Vitamin D Research

Vitamin D3, or cholecalciferol, is a prohormone that plays a critical role in calcium homeostasis, bone metabolism, and a variety of other physiological processes. Its biological activity is dependent on its conversion to active metabolites, primarily 25-hydroxyvitamin D3 (25(OH)D3) and 1,25-dihydroxyvitamin D3 (1,25(OH)2D3). The accurate quantification of these metabolites in biological matrices is crucial for both clinical diagnostics and preclinical research.

Stable isotope-labeled compounds, such as deuterated Vitamin D3 (this compound), are invaluable tools in this context. Their primary application is as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[1][2][3] By being chemically identical to the analyte of interest but having a different mass, this compound allows for the correction of variability during sample preparation and analysis, leading to highly accurate and precise quantification.[1]

Applications of this compound in Preclinical Research

The main applications of this compound in a preclinical setting include:

-

Internal Standard for Bioanalysis: The most common use of this compound and its deuterated metabolites is as internal standards for the accurate quantification of endogenous Vitamin D3 and its metabolites in various biological samples, such as plasma, serum, and tissues.[1][2][3]

-

Pharmacokinetic (PK) Studies: While less common, this compound can be administered to preclinical models (e.g., rodents) to study the absorption, distribution, metabolism, and excretion (ADME) of Vitamin D3. The use of a deuterated form allows for the differentiation of the administered dose from endogenous Vitamin D3.

-

Metabolism Studies: this compound can be used to trace the metabolic fate of Vitamin D3, helping to identify and quantify its various metabolites.

Vitamin D Signaling Pathway

The biological effects of Vitamin D are mediated through the Vitamin D receptor (VDR), a nuclear receptor that acts as a ligand-inducible transcription factor. The binding of the active form, 1,25(OH)2D3, to the VDR initiates a cascade of events leading to the regulation of gene expression.

Caption: Vitamin D metabolism and genomic signaling pathway.

Experimental Protocols

Preclinical Pharmacokinetic Study of Vitamin D3 in Rodents (Representative Protocol)

This protocol is a representative model for a pharmacokinetic study of Vitamin D3 in rats. While this specific example uses non-deuterated Vitamin D3, the same principles apply when administering this compound to trace its pharmacokinetic profile.

Objective: To determine the pharmacokinetic parameters of Vitamin D3 following a single intravenous administration in rats.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Vitamin D3 (Cholecalciferol)

-

Vehicle (e.g., ethanol, propylene glycol, and water)

-

Intravenous administration equipment

-

Blood collection supplies (e.g., syringes, tubes with anticoagulant)

-

Centrifuge

Procedure:

-

Animal Acclimation: House rats in a controlled environment for at least one week before the experiment.

-

Dosing Solution Preparation: Prepare a solution of Vitamin D3 in the vehicle at a concentration suitable for a 0.1 mg/kg intravenous dose.[4]

-

Administration: Administer the Vitamin D3 solution intravenously to the rats.[4]

-

Blood Sampling: Collect blood samples (approximately 0.25 mL) from the jugular vein at predetermined time points. A typical sampling schedule might be pre-dose, and at 15 and 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.[5]

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

Sample Storage: Store plasma samples at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of Vitamin D3 in the plasma samples using a validated LC-MS/MS method, with this compound as the internal standard (see protocol 4.2).

LC-MS/MS Quantification of Vitamin D Metabolites in Plasma

This protocol outlines a general procedure for the quantification of Vitamin D metabolites in plasma samples using this compound as an internal standard.

Objective: To accurately measure the concentration of Vitamin D3 and its metabolites in plasma samples.

Materials:

-

Plasma samples from preclinical studies

-

This compound (and/or other deuterated metabolites) as internal standard (IS)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Supported Liquid Extraction (SLE) columns or plates

-

Hexane and Ethyl Acetate

-

LC-MS/MS system

Procedure:

-

Sample Pre-treatment: To a 100 µL aliquot of plasma, add a known amount of the internal standard solution (e.g., this compound).[2]

-

Protein Precipitation: Add a protein precipitation solvent such as acetonitrile to the plasma sample, vortex, and centrifuge to pellet the precipitated proteins.

-

Liquid-Liquid or Solid-Phase Extraction:

-

Supported Liquid Extraction (SLE): Load the supernatant from the protein precipitation step onto an SLE column. Elute the analytes with a non-polar solvent mixture like hexane/ethyl acetate.[2]

-

-

Evaporation and Reconstitution: Evaporate the elution solvent to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., methanol/water mixture) for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Use a suitable C18 column for chromatographic separation. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific transitions for the analytes and the internal standard.

Caption: General workflow for sample preparation and LC-MS/MS analysis.

Quantitative Data Presentation

The following tables present representative quantitative data from preclinical studies on Vitamin D3.

Table 1: Representative Pharmacokinetic Parameters of Vitamin D3 in Rats

| Parameter | Value (Mean ± SD) | Unit |

| Dose (intravenous) | 0.1 | mg/kg |

| Cmax (Maximum Concentration) | Not applicable (IV) | ng/mL |

| Tmax (Time to Cmax) | Not applicable (IV) | h |

| AUC0-∞ (Area Under the Curve) | 11323 ± 1081 | h*ng/mL |

| Vd (Volume of Distribution) | 218 ± 80 | mL/kg |

| CL (Clearance) | 8.9 ± 0.8 | mL/h/kg |

| t1/2 (Half-life) | 16.8 ± 5 | h |

| Data adapted from a study in Sprague-Dawley rats.[4] |

Table 2: Representative Dosing for Oral Vitamin D3 Supplementation in Mice

| Group | Dose | Route | Duration |

| Low Dose | 1000 | Oral (in drinking water) | 6 weeks |

| Medium Dose | 8000 | Oral (in drinking water) | 6 weeks |

| High Dose | 20000 | Oral (in drinking water) | 6 weeks |

| Data adapted from a study in a mouse model of Sjögren's Syndrome.[6][7] |

Table 3: Typical LC-MS/MS Parameters for Vitamin D Metabolite Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard |

| Vitamin D3 | 385.2 | 259.2 | This compound |

| 25-hydroxyvitamin D3 | 401.2 | 383.3 | 25(OH)D3-d6 |

| 1,25-dihydroxyvitamin D3 | 419.2 | 383.3 | 1,25(OH)2D3-d6 |

| Representative m/z values. Actual values may vary depending on the instrument and ionization method. |

Conclusion

Deuterated Vitamin D3 (this compound) is an essential tool in preclinical research, primarily serving as an internal standard for the highly accurate and precise quantification of Vitamin D and its metabolites by LC-MS/MS. This guide has provided an overview of its applications, detailed representative experimental protocols, and presented relevant quantitative data. The use of this compound and other deuterated analogs is critical for generating reliable data in pharmacokinetic, metabolism, and other preclinical studies, ultimately contributing to a better understanding of Vitamin D physiology and the development of new therapeutics.

References

- 1. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. A simple and sensitive method for determination of vitamins D3 and K1 in rat plasma: application for an in vivo pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fda.gov [fda.gov]

- 6. mdpi.com [mdpi.com]

- 7. Oral Administration of Vitamin D3 Prevents Corneal Damage in a Knock-Out Mouse Model of Sjögren's Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: Quantitative Analysis of Vitamin D by LC-MS/MS Using a Deuterated Internal Standard (VD3-d6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantitative analysis of 25-hydroxyvitamin D2 (25-OH-D2) and 25-hydroxyvitamin D3 (25-OH-D3) in human serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard, 25-hydroxyvitamin D3-d6 (VD3-d6), ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This method is robust, sensitive, and suitable for high-throughput clinical and research applications.

Introduction

Vitamin D is a crucial fat-soluble vitamin that plays a vital role in calcium homeostasis and bone metabolism. Its deficiency has been linked to various health issues, including rickets, osteoporosis, autoimmune diseases, and certain cancers. The two major forms of vitamin D are vitamin D2 (ergocalciferol) and vitamin D3 (cholecalciferol). In the body, these are converted to their respective active forms, with 25-hydroxyvitamin D being the major circulating metabolite and the best indicator of an individual's vitamin D status.

LC-MS/MS has emerged as the gold standard for vitamin D analysis due to its superior sensitivity, specificity, and ability to distinguish between 25-OH-D2 and 25-OH-D3, unlike some immunoassays.[1][2][3] The use of a stable isotope-labeled internal standard, such as this compound, is critical for accurate quantification as it mimics the behavior of the analyte throughout the analytical process, compensating for potential variability.[4]

Experimental Protocols

Materials and Reagents

-

Analytes and Internal Standard: 25-hydroxyvitamin D2, 25-hydroxyvitamin D3, and 25-hydroxyvitamin D3-d6 (this compound)

-

Solvents: HPLC-grade methanol, acetonitrile, and water; Formic acid

-

Chemicals: Zinc sulfate

-

Sample Preparation Devices: 96-well plates or microcentrifuge tubes, solid-phase extraction (SPE) cartridges (optional)

Sample Preparation

A simple and efficient protein precipitation method is employed for sample preparation.[1][5] This procedure effectively removes the majority of proteins that can interfere with the analysis.

-

Aliquoting: Pipette 50 µL of serum or plasma into a 1.5 mL microcentrifuge tube or a well of a 96-well plate.

-

Internal Standard Spiking: Add 100 µL of the internal standard working solution (this compound in acetonitrile) to each sample, calibrator, and quality control.

-

Protein Precipitation: Vortex the mixture for 30 seconds to ensure thorough mixing and precipitation of proteins.

-

Centrifugation: Centrifuge the samples at 5,000 g for 5 minutes to pellet the precipitated proteins.[1]

-

Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial or another 96-well plate for LC-MS/MS analysis.

For cleaner samples and potentially improved sensitivity, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be utilized.[6][7]

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol with 0.1% Formic Acid |

| Gradient | Start at 60% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.[4] |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

Mass Spectrometry (MS) Conditions:

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI)[1] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.88 kV[2] |

| Desolvation Temperature | 500 °C[2] |

MRM Transitions:

The following MRM transitions are monitored:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| 25-OH-D3 | 401.3 | 383.3 |

| 25-OH-D2 | 413.3 | 395.3 |

| This compound (IS) | 407.3 | 389.3 |

Data Presentation

The quantitative performance of the method is summarized in the following table. The data demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.

| Parameter | 25-OH-D2 | 25-OH-D3 |

| Linearity Range (ng/mL) | 0.5 - 100 | 0.5 - 100 |

| Correlation Coefficient (r²) | > 0.99 | > 0.99 |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 0.5 |

| Intra-day Precision (%CV) | < 10% | < 10% |

| Inter-day Precision (%CV) | < 15% | < 15% |

| Accuracy (% Recovery) | 85 - 115% | 85 - 115% |

Data is a representative summary from typical LC-MS/MS assays for vitamin D analysis.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for vitamin D analysis.

Role of the Internal Standard

Caption: Logic of using an internal standard for quantification.

References

- 1. Fast LC-MS-MS Analysis of 25-Hydroxyvitamin D2 and 25-Hydroxyvitamin D3 [sigmaaldrich.com]

- 2. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]

- 4. benchchem.com [benchchem.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chromtech.com [chromtech.com]

Application Note: Quantification of Vitamin D3 in Food Matrices using Isotope Dilution LC-MS/MS with VD3-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D3 (cholecalciferol) is a fat-soluble vitamin crucial for calcium homeostasis and bone health. Its accurate quantification in various food matrices is essential for nutritional labeling, food fortification monitoring, and dietary intake studies. The complexity of food matrices, coupled with the low endogenous levels of vitamin D3, presents significant analytical challenges. Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a deuterated internal standard, such as Vitamin D3-d6 (VD3-d6), is the gold standard for accurate and precise quantification. This application note provides a detailed protocol for the analysis of vitamin D3 in diverse food matrices using this methodology, referencing established procedures such as AOAC Official Method 2011.11.[1]

Principle

The method employs a robust sample preparation procedure involving saponification to release vitamin D3 from the food matrix and remove interfering lipids. This is followed by liquid-liquid extraction (LLE) to isolate the analyte. The use of this compound as an internal standard, added at the beginning of the sample preparation, compensates for potential analyte loss during extraction and for matrix effects during ionization. Quantification is achieved by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

Experimental Protocols

Reagents and Materials

-

Solvents: Methanol, ethanol, acetonitrile, isopropanol, n-hexane, diethyl ether, pentane (all LC-MS grade).

-

Reagents: Potassium hydroxide (KOH), pyrogallol, sodium ascorbate, formic acid, ammonium formate.

-

Standards: Vitamin D3 (cholecalciferol) certified reference material, Vitamin D3-d6 (this compound) internal standard.

-

Equipment: Analytical balance, vortex mixer, centrifuge, water bath, nitrogen evaporator, solid-phase extraction (SPE) manifold and cartridges (optional, e.g., silica-based), LC-MS/MS system.